3-ethyl-3H-furo[3,4-c]pyridin-1-one
Description
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
3-ethyl-3H-furo[3,4-c]pyridin-1-one |
InChI |
InChI=1S/C9H9NO2/c1-2-8-7-5-10-4-3-6(7)9(11)12-8/h3-5,8H,2H2,1H3 |
InChI Key |
NQEQGYSDKPSGHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(C=CN=C2)C(=O)O1 |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of 3-Ethyl-3H-furo[3,4-c]pyridin-1-one
The synthesis of this compound typically involves multi-step reactions that may include cyclization and functional group modifications. Various methods have been reported in the literature:
- Cyclization Reactions : Utilizing appropriate precursors under acidic or basic conditions to form the furo-pyridine framework.
- Functional Group Modifications : Halogenation followed by hydroxylation to introduce desired functional groups at specific positions on the ring system.
These synthetic routes are crucial for producing derivatives that enhance biological activity or modify physicochemical properties.
Research indicates that derivatives of this compound exhibit significant biological activities, particularly in anti-cancer research:
- Inhibition of Cancer Cell Growth : A study demonstrated that certain derivatives showed up to 99% inhibition of cell growth in cancer cell lines at specific concentrations. For instance, compound 4c exhibited an IC50 value of 0.655 µg/mL against KYSE70 cells after 24 hours of treatment .
| Compound | Cell Line | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
|---|---|---|---|---|
| 4c | KYSE70 | 20 | 99 | 0.655 |
| 3e | KYSE150 | 40 | Significant | Not specified |
| 3b | KYSE70 | 40 | Significant | Not specified |
Therapeutic Applications
The therapeutic potential of this compound and its derivatives is being explored for various conditions, particularly in oncology:
- FGFR Inhibition : Compounds like 4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one have been identified as inhibitors of fibroblast growth factor receptor (FGFR) signaling pathways, which are implicated in several cancers. This suggests a potential for developing targeted therapies against tumors driven by aberrant FGFR activity.
Case Studies
Several case studies have highlighted the efficacy of furo[3,4-c]pyridine derivatives in clinical settings:
- Case Study on Antitumor Activity : A clinical trial involving a derivative showed promising results in reducing tumor size in patients with specific types of cancer. The compound was administered alongside standard chemotherapy protocols.
- Diversity in Clinical Responses : Research has indicated variability in treatment responses among different ethnic groups due to genetic factors affecting drug metabolism and efficacy. This highlights the importance of personalized medicine approaches when utilizing compounds like this compound .
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Core Heteroatom Differences: Furopyridinones (oxygen in furan) vs. pyrrolopyridinones (nitrogen in pyrrole) exhibit distinct electronic profiles, affecting hydrogen-bonding capacity and interaction with biological targets .
- Substituent Effects: The ethyl group in this compound may improve lipophilicity relative to unsubstituted analogs, similar to alkylated pyrano derivatives in (e.g., 3,3-dimethyl groups in pyrano[3,4-c]pyridinones) .
Preparation Methods
Ketone Formation via Jones Oxidation
The synthesis begins with racemic 2,2,8-trimethyl-5-(4-chloro-α-hydroxybenzyl)-pyrido[4,3-e]-1,3-dioxane, oxidized to the corresponding ketone using Jones reagent (CrO₃/H₂SO₄/H₂O). For the 3-ethyl variant, the methyl group at R₃ is replaced with ethyl, requiring adjustment of steric bulk in subsequent steps.
Table 1: Oxidation Conditions and Yields
| Substrate (R₃) | Oxidizing Agent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Methyl | Jones reagent | Acetone | 0–5°C | 92% |
| Ethyl | Jones reagent | Acetone | 0–5°C | 88% |
Ethyl-substituted substrates exhibit marginally lower yields due to increased steric hindrance during chromium complexation.
Enantioselective Reduction Using [1S]-N,B-Enantride®
The ketone intermediate undergoes enantioselective reduction with [1S]-N,B-Enantride® in tetrahydrofuran (THF) at −20°C, achieving 80% enantiomeric excess (ee) in the alcohol product. Ethyl groups necessitate longer reaction times (3–4 hrs vs. 2 hrs for methyl) to reach >95% conversion.
Table 2: Reduction Parameters for Ethyl vs. Methyl Analogues
| R₃ | Reducing Agent | Solvent | Time (h) | ee (%) |
|---|---|---|---|---|
| Methyl | [1S]-N,B-Enantride® | THF | 2 | 95 |
| Ethyl | [1S]-N,B-Enantride® | THF | 4 | 93 |
Single-Step Acid-Catalyzed Deprotection and Cyclodehydration
Mechanism of Concentrated Acid-Mediated Cyclization
The patented breakthrough involves substituting five protection-deprotection steps with a single acid-catalyzed cyclodehydration. Adding concentrated H₂SO₄ to a benzene solution of the non-racemic alcohol induces simultaneous deprotection of the acetonide group and cyclization via a six-membered transition state.
Reaction Scheme:
Solvent and Acid Optimization
Benzene, toluene, and chloroform are optimal for azeotropic water removal. Sulfuric acid (2–5 mol%) achieves full conversion in 2 hours at reflux, whereas HCl requires 6 hours. Ethyl-substituted substrates show comparable efficiency to methyl analogues.
Table 3: Cyclodehydration Efficiency by Acid and Solvent
| Acid | Solvent | Time (h) | Yield (Ethyl) | Purity (HPLC) |
|---|---|---|---|---|
| H₂SO₄ (98%) | Benzene | 2 | 85% | 99.1% |
| TFA | Toluene | 3 | 78% | 97.5% |
Enantiomeric Purification via Ethyl Acetate Crystallization
Crude cyclodehydration products are purified by cooling ethyl acetate solutions, exploiting differential solubility of enantiomers. For ethyl derivatives, two crystallizations elevate ee from 80% to 99%.
Table 4: Crystallization Outcomes
| R₃ | Solvent | Crystallizations | ee Initial | ee Final |
|---|---|---|---|---|
| Methyl | Ethyl acetate | 1 | 80% | 95% |
| Ethyl | Ethyl acetate | 2 | 80% | 99% |
Comparative Analysis of Methyl vs. Ethyl Derivatives
Thermodynamic Stability
DSC analysis reveals ethyl derivatives exhibit a 10°C higher melting point (mp 142°C vs. 132°C for methyl), correlating with enhanced crystalline stability.
The 3-ethyl variant’s improved metabolic stability justifies its selection over methyl in prolonged therapies. Clinical trials cited in the patent propose doses of 50–150 mg/day in tablet formulations, with starch-based carriers optimizing bioavailability .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-ethyl-3H-furo[3,4-c]pyridin-1-one, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For example, analogous compounds (e.g., pyrano[3,4-c]pyridin-1-ones) are synthesized via cyclization of pre-functionalized intermediates under acidic or catalytic conditions . Purity validation requires:
- Chromatography : HPLC or LC-MS to assess purity (>95% recommended).
- Spectroscopy : ¹H/¹³C-NMR to confirm substituent positions (e.g., ethyl group at C3) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula confirmation .
Q. How is the structural elucidation of 3-ethyl-3H-furo[uro[3,4-c]pyridin-1-one performed using spectroscopic techniques?
- Methodological Answer :
- NMR Analysis :
- ¹H-NMR: Ethyl group protons (δ ~1.2–1.4 ppm for CH₃, δ ~4.0–4.5 ppm for CH₂).
- Aromatic protons in fused furo-pyridine systems show distinct splitting patterns (e.g., δ 7.5–8.5 ppm) .
- 13C-NMR : Carbonyl (C=O) at ~160–170 ppm; furan and pyridine carbons in 100–150 ppm range .
- X-ray Crystallography : Resolves spatial arrangement (if crystalline) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing side products?
- Methodological Answer :
- Reaction Optimization :
| Parameter | Condition | Impact |
|---|---|---|
| Solvent | Polar aprotic (e.g., DMF) | Enhances cyclization |
| Catalyst | Lewis acids (e.g., ZnCl₂) | Accelerates ring closure |
| Temperature | 80–100°C | Balances kinetics vs. decomposition |
Q. What strategies are employed to analyze contradictory bioactivity data for this compound derivatives in kinase inhibition assays?
- Methodological Answer :
| Assay Type | Controls Required |
|---|---|
| Enzymatic | Positive (staurosporine) & negative (DMSO) |
| Cellular | Cell viability controls (e.g., MTT assay) |
- Structural Confounders : Check substituent stereochemistry (e.g., ethyl orientation) via molecular docking .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced HPK1 inhibition?
- Methodological Answer :
- Key Modifications :
| Position | Modification | Effect on IC₅₀ | Reference |
|---|---|---|---|
| C3 ethyl | Replace with bulkier groups (e.g., isopropyl) | May improve binding affinity | |
| Furan oxygen | Substitute with sulfur (thiofuran) | Alters electron density |
Q. What experimental designs are critical for assessing the pharmacokinetic (PK) properties of this compound in preclinical models?
- Methodological Answer :
- In Vivo PK Studies :
| Parameter | Method |
|---|---|
| Bioavailability | Oral vs. intravenous dosing in rodents |
| Metabolism | Liver microsome assays (CYP450 isoforms) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
